

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

Cat. No.: B1317551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring functionalized with a hydroxyl group and an isopropyl carbamate, makes it a versatile intermediate in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbamate carbonyl), along with a lipophilic isopropyl group, allows for diverse chemical modifications and tailored pharmacokinetic properties in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic and biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is presented below. It is important to note that some of the physical properties are predicted values due to the limited availability of experimentally determined data.

Property	Value	Source
IUPAC Name	Isopropyl 4-hydroxypiperidine-1-carboxylate	--INVALID-LINK--
Synonyms	4-HYDROXYPiperidine-1-CARBOXYLIC ACID ISOPROPYL ESTER, Propan-2-yl 4-hydroxypiperidine-1-carboxylate	--INVALID-LINK--
CAS Number	832715-51-2	--INVALID-LINK--
Molecular Formula	C ₉ H ₁₇ NO ₃	--INVALID-LINK--
Molecular Weight	187.24 g/mol	--INVALID-LINK--
Predicted Boiling Point	275.1 °C at 760 mmHg	N/A
Predicted Melting Point	N/A	N/A
Predicted Solubility	Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.	N/A
Predicted pKa	~14.8 (hydroxyl proton)	N/A

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** are crucial for its effective utilization in research and development.

Synthesis: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

This protocol describes a general method for the N-alkoxycarbonylation of 4-hydroxypiperidine, adapted for the synthesis of the target compound.

Materials:

- 4-Hydroxypiperidine
- Isopropyl chloroformate
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for elution)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

The crude **Isopropyl 4-Hydroxypiperidine-1-carboxylate** can be purified using flash column chromatography.

Procedure:

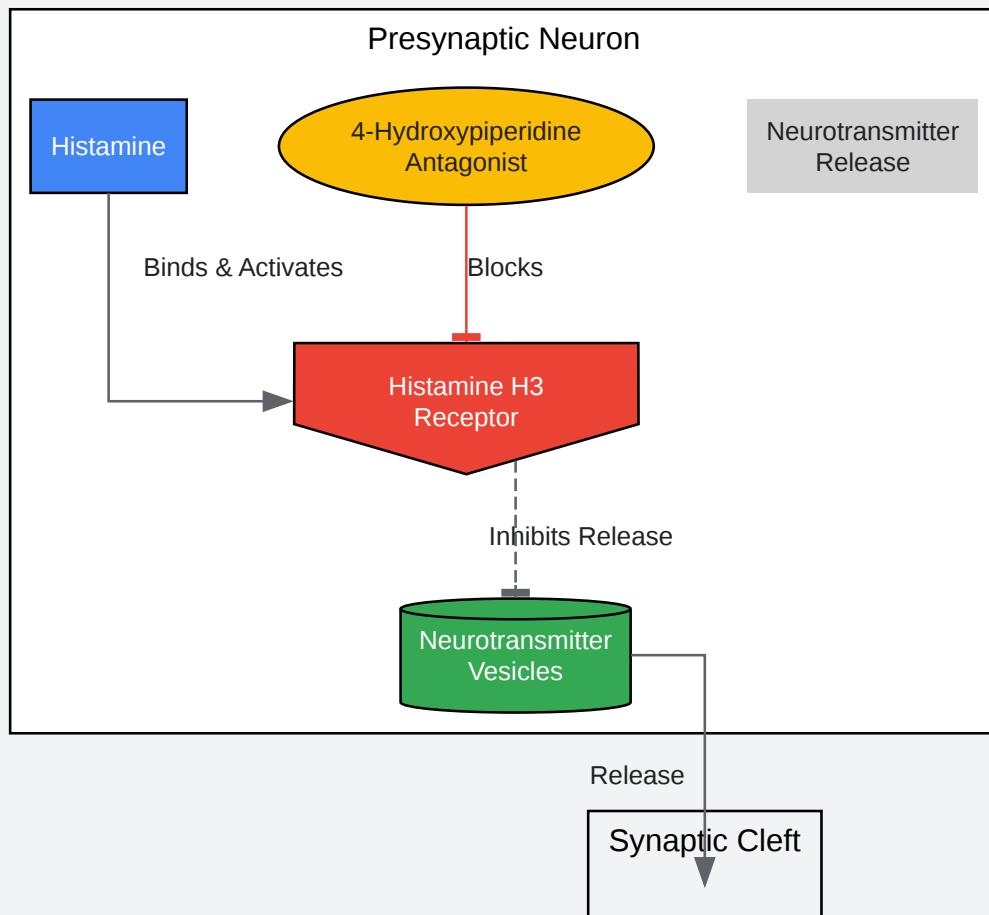
- Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Isopropyl 4-Hydroxypiperidine-1-carboxylate**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH_3 groups), the piperidine ring protons, and the hydroxyl proton. The chemical shifts of the piperidine protons will be influenced by the carbamate group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, and the four unique carbons of the 4-hydroxypiperidine ring.

Mass Spectrometry (MS):

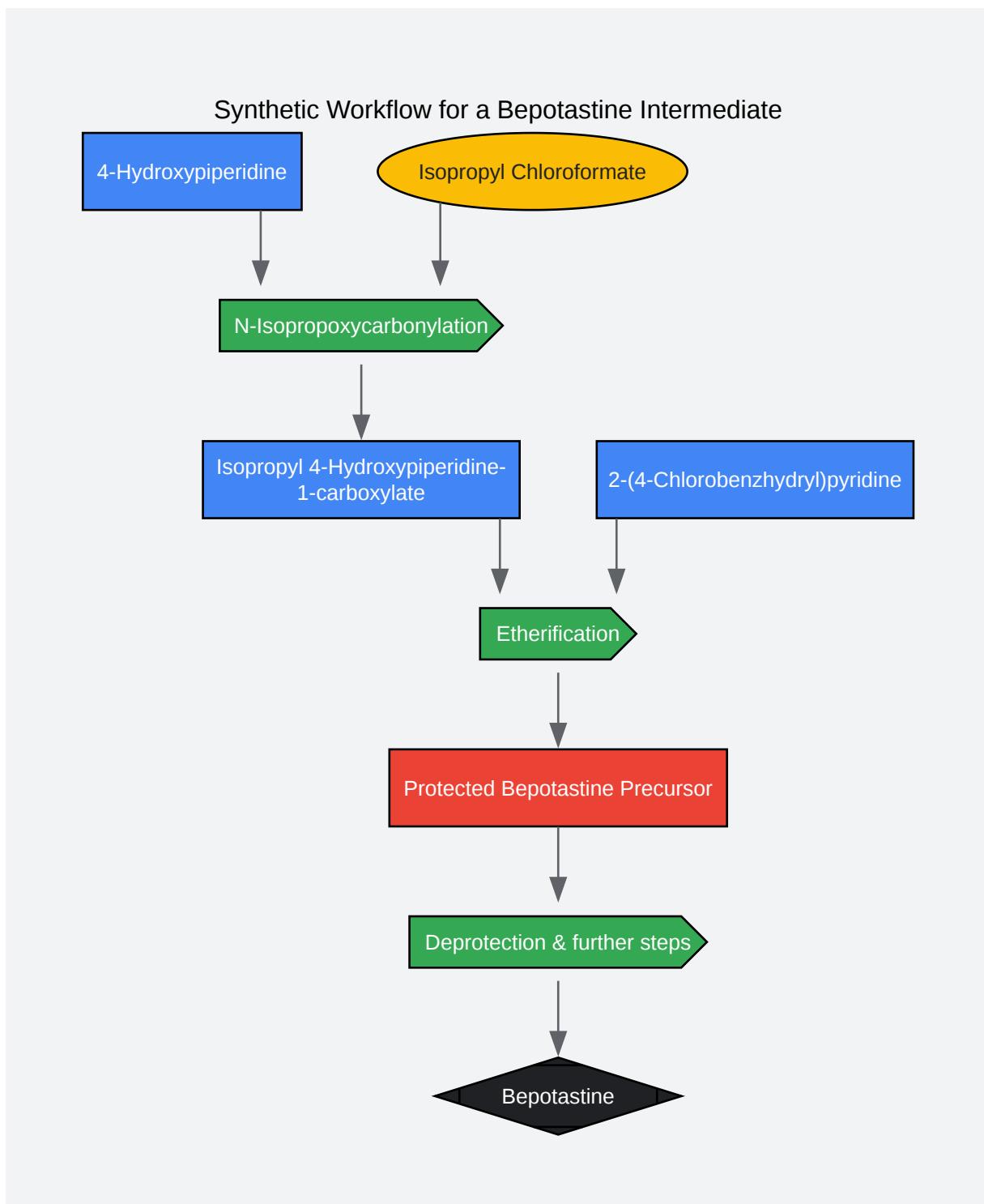

- Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected $[M+H]^+$ ion would be at m/z 188.1281.

Signaling Pathways and Logical Relationships

The 4-hydroxypiperidine scaffold is a key pharmacophore in many biologically active molecules, often playing a crucial role in their interaction with protein targets.

Role as a Histamine H_3 Receptor Antagonist

The 4-hydroxypiperidine moiety is a common feature in non-imidazole histamine H_3 receptor antagonists.^[1] These antagonists are being investigated for the treatment of various neurological disorders. The following diagram illustrates the general mechanism of action where a 4-hydroxypiperidine-containing antagonist blocks the histamine H_3 receptor, leading to increased neurotransmitter release.


Mechanism of a 4-Hydroxypiperidine-based H₃ Receptor Antagonist[Click to download full resolution via product page](#)

Caption: General mechanism of a 4-hydroxypiperidine-based histamine H₃ receptor antagonist.

Synthetic Workflow: Intermediate for Bepotastine Synthesis

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A closely related analogue, Ethyl 4-hydroxypiperidine-1-carboxylate, is used in the synthesis of the antihistamine Bepotastine.[2][3]

[4] The following diagram illustrates a simplified logical workflow for the synthesis of a key intermediate in the Bepotastine synthesis, highlighting the role of the 4-hydroxypiperidine carboxylate moiety.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of a Bepotastine precursor.

Conclusion

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its chemical properties, characterized by the presence of a reactive hydroxyl group and a protecting carbamate, allow for a wide range of chemical transformations. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis. Furthermore, the illustrated roles in a representative signaling pathway and a synthetic workflow underscore its importance in drug discovery and development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate is key to unlocking its potential in creating novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317551#chemical-properties-of-isopropyl-4-hydroxypiperidine-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com